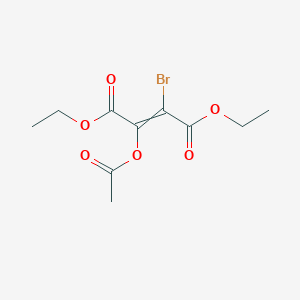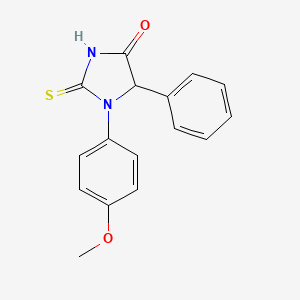![molecular formula C18H26S4 B12577337 [Octane-1,8-diyldi(thiene-5,2-diyl)]dimethanethiol CAS No. 185499-96-1](/img/structure/B12577337.png)
[Octane-1,8-diyldi(thiene-5,2-diyl)]dimethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[Octane-1,8-diyldi(thiene-5,2-diyl)]dimethanethiol is an organic compound with the molecular formula C18H26S4 This compound features a unique structure comprising an octane backbone with thiene rings and methanethiol groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Octane-1,8-diyldi(thiene-5,2-diyl)]dimethanethiol typically involves multi-step organic reactions. One common method includes the coupling of thiene derivatives with an octane-based precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
[Octane-1,8-diyldi(thiene-5,2-diyl)]dimethanethiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiene rings to more saturated structures.
Substitution: The methanethiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines can react with the methanethiol groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry
In chemistry, [Octane-1,8-diyldi(thiene-5,2-diyl)]dimethanethiol is used as a building block for synthesizing more complex molecules.
Biology
The compound’s ability to interact with biological molecules makes it a valuable tool in biochemical research. It can be used to study enzyme mechanisms and protein-ligand interactions .
Medicine
Its derivatives may exhibit pharmacological activities, making it a candidate for therapeutic research .
Industry
Industrially, the compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and adhesives .
Mechanism of Action
The mechanism of action of [Octane-1,8-diyldi(thiene-5,2-diyl)]dimethanethiol involves its interaction with specific molecular targets. The thiene rings and methanethiol groups can form covalent bonds with target molecules, leading to various biochemical effects. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
[Hexane-1,6-diyldi(thiene-5,2-diyl)]dimethanethiol: Similar structure but with a shorter hexane backbone.
[Decane-1,10-diyldi(thiene-5,2-diyl)]dimethanethiol: Similar structure but with a longer decane backbone.
Uniqueness
[Octane-1,8-diyldi(thiene-5,2-diyl)]dimethanethiol is unique due to its specific octane backbone length, which provides distinct chemical and physical properties.
Properties
CAS No. |
185499-96-1 |
|---|---|
Molecular Formula |
C18H26S4 |
Molecular Weight |
370.7 g/mol |
IUPAC Name |
[5-[8-[5-(sulfanylmethyl)thiophen-2-yl]octyl]thiophen-2-yl]methanethiol |
InChI |
InChI=1S/C18H26S4/c19-13-17-11-9-15(21-17)7-5-3-1-2-4-6-8-16-10-12-18(14-20)22-16/h9-12,19-20H,1-8,13-14H2 |
InChI Key |
VBQIDRBOJAUUPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)CS)CCCCCCCCC2=CC=C(S2)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Oxireno[E]pyrrolo[1,2-A]azepine](/img/structure/B12577259.png)

![1,5-Bis[4-hydroxy-3-(prop-2-en-1-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B12577273.png)
![Naphtho[2,3-c]furan-1(3H)-one, 9-amino-4-(3,4-dimethoxyphenyl)-](/img/structure/B12577293.png)
![6a-Ethynyl-1,6a-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B12577299.png)




methanone](/img/structure/B12577317.png)


![Trichloro[12-(trimethylsilyl)dodec-11-YN-1-YL]silane](/img/structure/B12577338.png)
![(Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane](/img/structure/B12577339.png)
